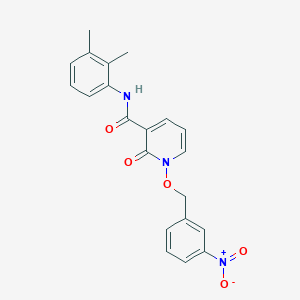![molecular formula C9H9N3O2 B2899424 Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1934833-64-3](/img/structure/B2899424.png)
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1cnc2n(C)cnc2c1 . The InChI representation is 1S/C9H9N3O2/c1-12-5-11-7-3-6(9(13)14-2)4-10-8(7)12/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 191.19 . The storage temperature is recommended to be at 4°C .Mécanisme D'action
The mechanism of action of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival. This compound has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been found to exhibit antiproliferative effects, meaning it can inhibit the growth and division of cells. This compound has also been found to induce apoptosis in cancer cells, as well as increase the expression of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for use in cancer research and therapy. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects, meaning it can damage or kill cells. Therefore, careful consideration must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. One area of research is in the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases. Finally, research is needed to explore the potential of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research. Its ability to induce apoptosis in cancer cells, as well as exhibit anti-inflammatory and antioxidant properties, make it a promising candidate for use in various laboratory experiments. However, its potential toxicity must be carefully considered. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
Méthodes De Synthèse
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitropyridine with ethyl 2-bromoacetate, followed by the reduction of the nitro group to an amino group and subsequent cyclization with formic acid. The final step involves the methylation of the imidazole ring with methyl iodide. The yield of this compound can be improved through optimization of the reaction conditions, such as the choice of solvent and reaction temperature.
Applications De Recherche Scientifique
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for use in cancer treatment. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Safety and Hazards
“Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate” is classified as a combustible solid . It has been assigned the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 3-methylimidazo[4,5-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-10-6-3-4-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOOADUEJFPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2899345.png)
![5-(2-Morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2899346.png)
![1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2899348.png)
![6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2899349.png)
![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2899355.png)


![9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2899358.png)
